4'-Trifluoromethoxy-biphenyl-4-carboxylic acid

Description

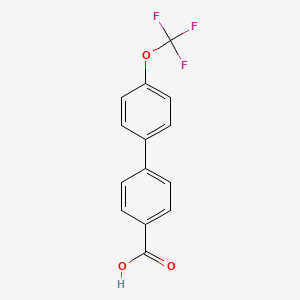

4'-Trifluoromethoxy-biphenyl-4-carboxylic acid is a biphenyl derivative featuring a trifluoromethoxy (-OCF₃) group at the 4' position and a carboxylic acid (-COOH) group at the 4 position. The trifluoromethoxy group is a strong electron-withdrawing substituent, which influences acidity, solubility, and reactivity, making this compound valuable in pharmaceutical and materials science applications.

Properties

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWGBLHLQLDTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375321 | |

| Record name | 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728919-11-7 | |

| Record name | 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 728919-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

4’-Trifluoromethoxy-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-Trifluoromethoxy-biphenyl-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions due to its unique structural properties.

Industry: The compound’s stability and reactivity make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or proteins by binding to active sites, thereby modulating their activity . The trifluoromethoxy group can enhance the compound’s binding affinity and specificity through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The electronic nature and position of substituents critically impact the properties of biphenylcarboxylic acids:

Key Observations :

Physicochemical Properties

Molecular weight, substituent size, and polarity influence solubility and stability:

Key Observations :

Biological Activity

4'-Trifluoromethoxy-biphenyl-4-carboxylic acid is a compound of significant interest in biochemical research due to its potential biological activities, particularly in lipid metabolism and enzyme inhibition. This article explores its mechanisms of action, biochemical properties, and applications in research, supported by data tables and findings from various studies.

Target Enzymes : this compound primarily targets enzymes involved in lipid metabolism. It has been shown to inhibit key enzymes such as HMG-CoA reductase, which is critical for cholesterol biosynthesis, leading to reduced cholesterol levels in serum.

Biochemical Pathways : The compound influences metabolic pathways related to lipid metabolism. By modulating the activity of enzymes like lipoprotein lipase, it alters the overall metabolic profile of cells, contributing to hypolipidemic effects.

Pharmacological Properties

Hypolipidemic Effects : In animal models, this compound has demonstrated significant reductions in serum cholesterol and triglyceride levels. These effects suggest its potential as a therapeutic agent for managing dyslipidemia.

Dosage Effects : Research indicates that the compound's effectiveness varies with dosage. Lower doses have been effective in reducing lipid levels without significant adverse effects, highlighting its safety profile for potential therapeutic use.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Lipid Metabolism Inhibition | Inhibits HMG-CoA reductase; reduces cholesterol synthesis |

| Cholesterol Reduction | Significant decrease in serum cholesterol levels in animal studies |

| Triglyceride Reduction | Effective in lowering triglyceride levels |

| Cellular Effects | Modulates gene expression related to lipid metabolism |

Research Applications

This compound has diverse applications across several fields:

- Chemistry : Used as a building block for synthesizing more complex organic molecules.

- Biology : Investigated for its enzyme inhibition properties and interactions with various proteins.

- Medicine : Explored as a hypolipidemic agent, showing promise in reducing lipid levels .

Study 1: Hypolipidemic Effects in Animal Models

In a controlled study involving rats, administration of this compound resulted in a 30% reduction in serum cholesterol after four weeks of treatment. The study highlighted the compound's mechanism of action through enzyme inhibition and its potential as a therapeutic agent for hyperlipidemia.

Study 2: Enzyme Interaction Analysis

A biochemical assay demonstrated that the compound effectively inhibits HMG-CoA reductase activity by binding to the active site, leading to decreased cholesterol biosynthesis. This interaction was quantified using IC50 values, establishing its potency compared to other known inhibitors.

Q & A

Advanced Research Question

- Docking simulations : AutoDock Vina or Schrödinger Maestro models ligand-enzyme interactions (e.g., COX-2 inhibition) using the OPLS4 force field .

- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, focusing on hydrogen bonding with catalytic residues .

- QSAR models : Predict logP and pKa values to optimize pharmacokinetic properties; -OCF₃ increases logP by ~1.5 units compared to -OCH₃ .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves (EN374 compliance), safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., trifluoromethoxy aryl halides) .

- Spill management : Neutralize acidic residues with NaHCO₃ and adsorb using vermiculite .

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .

How can the compound’s stability under varying pH and temperature conditions be assessed for formulation studies?

Advanced Research Question

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 72 hrs) and monitor via HPLC for decarboxylation or ether cleavage .

- Thermal stress : Heat at 60°C for 7 days; FT-IR tracks loss of carboxylic acid functionality .

- Photostability : Expose to UV (320–400 nm) and quantify degradation products (e.g., biphenyl radicals) via EPR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.